molecular formula C22H19Br2N3O2 B11114198 2-[(2,6-Dibromo-4-methylphenyl)amino]-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide

2-[(2,6-Dibromo-4-methylphenyl)amino]-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11114198
M. Wt: 517.2 g/mol
InChI Key: TUSAIFYRGSOVOG-LGJNPRDNSA-N
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Description

2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide is a complex organic compound with the molecular formula C16H14Br2N4O2. This compound is primarily used in proteomics research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide typically involves the reaction of 2,6-dibromo-4-methylaniline with acetohydrazide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated through hydrogen bonding, van der Waals forces, and other non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it valuable in various research applications .

Properties

Molecular Formula

C22H19Br2N3O2

Molecular Weight

517.2 g/mol

IUPAC Name

2-(2,6-dibromo-4-methylanilino)-N-[(E)-(3-phenoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C22H19Br2N3O2/c1-15-10-19(23)22(20(24)11-15)25-14-21(28)27-26-13-16-6-5-9-18(12-16)29-17-7-3-2-4-8-17/h2-13,25H,14H2,1H3,(H,27,28)/b26-13+

InChI Key

TUSAIFYRGSOVOG-LGJNPRDNSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)Br)NCC(=O)N/N=C/C2=CC(=CC=C2)OC3=CC=CC=C3)Br

Canonical SMILES

CC1=CC(=C(C(=C1)Br)NCC(=O)NN=CC2=CC(=CC=C2)OC3=CC=CC=C3)Br

Origin of Product

United States

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